molecular formula C9H16N2O3S2 B8706212 I-152 CAS No. 311343-11-0

I-152

Cat. No.: B8706212
CAS No.: 311343-11-0
M. Wt: 264.4 g/mol
InChI Key: PCFWUYJHCYCQKP-QMMMGPOBSA-N
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Description

I-152 is a conjugate compound containing N-acetyl-cysteine and cysteamine. It is known for its ability to activate NRF2 and ATF4 signals, which are crucial in cellular defense mechanisms. This compound has shown anti-proliferative properties and is primarily used for research purposes .

Preparation Methods

I-152 is synthesized by conjugating N-acetyl-cysteine with cysteamine. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and requires ultrasonic assistance due to the hygroscopic nature of DMSO. The compound is then stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

I-152 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its activity.

    Reduction: The compound can be reduced to release its parent drugs, N-acetyl-cysteine and cysteamine.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are the parent drugs, N-acetyl-cysteine and cysteamine .

Scientific Research Applications

I-152 has a wide range of scientific research applications:

    Chemistry: It is used to study redox reactions and the role of thiol groups in chemical processes.

    Biology: this compound is employed in research on cellular defense mechanisms, particularly in the activation of NRF2 and ATF4 pathways.

    Medicine: The compound has shown potential in antiviral and immunomodulatory therapies. It is effective in replenishing glutathione levels in cells, which is crucial for combating oxidative stress.

    Industry: This compound is used in the development of new drugs and therapeutic agents due to its unique properties

Mechanism of Action

I-152 exerts its effects by activating the NRF2 and ATF4 signaling pathways. The compound forms disulfide bonds with cysteine residues in KEAP1, leading to the stabilization of NRF2. This results in the enhanced expression of antioxidant genes. Additionally, this compound activates ATF4-dependent gene expression, which plays a role in cellular stress responses .

Comparison with Similar Compounds

I-152 is unique due to its dual activation of NRF2 and ATF4 pathways. Similar compounds include:

    N-acetyl-cysteine: A precursor of L-cysteine, used to increase glutathione levels.

    Cysteamine: An aminothiol that also boosts glutathione content.

    Glutathione: A tripeptide involved in cellular defense against oxidative stress.

While these compounds share some properties with this compound, none combine the dual activation of NRF2 and ATF4 pathways, making this compound unique in its mechanism of action .

Properties

CAS No.

311343-11-0

Molecular Formula

C9H16N2O3S2

Molecular Weight

264.4 g/mol

IUPAC Name

S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate

InChI

InChI=1S/C9H16N2O3S2/c1-6(12)11-8(5-15)9(14)10-3-4-16-7(2)13/h8,15H,3-5H2,1-2H3,(H,10,14)(H,11,12)/t8-/m0/s1

InChI Key

PCFWUYJHCYCQKP-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)NCCSC(=O)C

Canonical SMILES

CC(=O)NC(CS)C(=O)NCCSC(=O)C

Origin of Product

United States

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